molecular formula C20H32O5 B12833205 (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

Cat. No.: B12833205
M. Wt: 352.5 g/mol
InChI Key: BRULLYCOZJRREB-ZFSQYJSHSA-N
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Description

This compound is a highly complex tricyclic diterpenoid carboxylic acid characterized by its fused cyclohepta[a]naphthalene core. Key structural features include:

  • Stereochemistry: Multiple stereocenters (4R, 4aS, 6aS, 8S, 9S, 11aR, 11bS) that dictate its three-dimensional conformation .
  • Functional Groups: Two hydroxyl groups at positions 8 and 9, a hydroxymethyl substituent at position 8, and a carboxylic acid group at position 4 .
  • Biosynthetic Relevance: Related to steviol derivatives (e.g., steviol glycosides) and other diterpenoids with bioactive properties .

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13S,14S)-13,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O5/c1-16-6-3-7-17(2,15(22)23)13(16)4-8-18-10-19(24,9-5-14(16)18)20(25,11-18)12-21/h13-14,21,24-25H,3-12H2,1-2H3,(H,22,23)/t13-,14-,16+,17+,18-,19-,20-/m0/s1

InChI Key

BRULLYCOZJRREB-ZFSQYJSHSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)([C@](C4)(CO)O)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(C4)(CO)O)O)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclohepta[a]naphthalene structure, followed by the introduction of hydroxyl and carboxylic acid groups through various chemical reactions such as hydroxylation and carboxylation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of advanced techniques such as catalytic hydrogenation and enzymatic reactions can enhance the efficiency and selectivity of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications.

Scientific Research Applications

(4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of target proteins and influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance/Source
Target Compound (as above) Likely C₂₀H₃₀O₆ ~374.45 2×OH, hydroxymethyl, COOH, methyl groups Synthetic/derivative of steviol
(4R,4aS,6aR,9S,11aR,11bS)-9-Hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid (Steviol) C₂₀H₃₀O₃ 318.45 OH, COOH, methyl groups, methylidene Natural sweetener precursor
(4S,4aS,6aS,9R,11aS,11bS)-4-(Hydroxymethyl)-4,11b-dimethyl-...-methanocyclohepta[a]naphthalene-8-carboxylic acid (Pseudolaric acid D) C₂₃H₃₂O₅ 388.50 Hydroxymethyl, COOH, methyl groups Antifungal/anti-inflammatory agent
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-...-octahydrophenanthrene-4a-carboxylic acid C₂₀H₂₈O₄ 332.43 2×OH, COOH, isopropyl, methyl groups Synthetic diterpenoid (stability studied)
Aphidicolin C₂₀H₃₂O₄ 336.47 Hydroxyl, methyl, cyclic ether DNA polymerase inhibitor

Key Findings from Comparative Analysis

Functional Group Variations :

  • The target compound uniquely combines 8,9-dihydroxy and hydroxymethyl groups , distinguishing it from steviol (which has a methylidene group) and Pseudolaric acid D (hydroxymethyl at position 4) .
  • The isopropyl group in the phenanthrene derivative introduces steric bulk absent in the target compound.

Stereochemical Complexity: All compounds share multiple stereocenters, but the target compound’s 6a,9-methanobridge imposes distinct conformational constraints compared to Pseudolaric acid D’s dodecahydro framework .

Biological Activity: Steviol derivatives are primarily explored for metabolic applications (e.g., sweeteners), while Pseudolaric acid D and Aphidicolin have established roles in antifungal and anticancer research, respectively .

Synthetic Accessibility: highlights methods for synthesizing tricyclic diterpenoids via Sonogashira coupling and hydrogenation , which may be adaptable for the target compound.

Computational Similarity Insights

  • Tanimoto Similarity Analysis: Using R-based tools (), the target compound’s fingerprint would likely show low similarity (<0.3) to simpler diterpenoids like steviol but higher overlap with Pseudolaric acid D due to shared hydroxyl and carboxylate motifs .
  • Molecular Docking : suggests that such compounds can be virtually screened against PubChem libraries (e.g., 187,419 compounds) to identify binding targets .

Biological Activity

The compound (4R,4aS,6aS,8S,9S,11aR,11bS)-8,9-Dihydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl and carboxylic acid functional groups. This unique structural composition suggests a range of potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Multiple Hydroxyl Groups : Contributing to its potential for hydrogen bonding and solubility in polar solvents.
  • Carboxylic Acid Group : Imparts acidic properties and potential for reactivity in biochemical pathways.
  • Cycloheptanaphthalene Framework : Provides a rigid structure that may influence the interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals. For instance:

  • In vitro studies have demonstrated that related compounds effectively reduce oxidative stress markers in cellular models .

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective effects. For example:

  • Dopamine receptor modulation : Some derivatives have shown promise as dopamine D2/D3 receptor agonists. In animal models of Parkinson's disease, these compounds improved locomotor activity and exhibited neuroprotective effects against dopaminergic neuron degeneration .

Anti-inflammatory Properties

Compounds with similar functionalities have been reported to possess anti-inflammatory activities:

  • Cytokine Inhibition : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines in macrophage models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Neuroprotective Study : A study involving a related compound demonstrated significant improvement in motor functions in reserpinized rats. The compound was effective in reversing locomotor deficits associated with dopaminergic dysfunction .
  • Antioxidant Efficacy : In a controlled experiment assessing oxidative stress in neuronal cells, a derivative of this compound exhibited a reduction in lipid peroxidation levels by over 50%, highlighting its potential as an antioxidant agent .

Biological Activity Summary Table

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantHydroxylated analogsReduced oxidative stress markers
NeuroprotectiveD2/D3 receptor agonistsImproved locomotor activity
Anti-inflammatorySimilar structuresInhibition of pro-inflammatory cytokines

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